molecular formula C16H19FN4O3S B2892559 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1795085-50-5

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2892559
CAS RN: 1795085-50-5
M. Wt: 366.41
InChI Key: DMXBURBJHNMESJ-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research into benzenesulfonamide derivatives has shown their potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The introduction of a fluorine atom has been found to preserve COX-2 potency and increase COX1/COX-2 selectivity, suggesting that modifications to the benzenesulfonamide scaffold, such as those in 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, could enhance therapeutic efficacy in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Antimicrobial and Anticancer Activities

Compounds structurally related to this compound have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some derivatives have shown promising results against microbial strains and cancer cell lines, indicating the potential of such compounds in developing new antimicrobial and anticancer therapies (Kumar et al., 2014).

Antituberculosis Activity

Novel benzenesulfonamides, inspired by antituberculosis pro-drugs, have been synthesized and shown potent activity against Mycobacterium tuberculosis. The structure-activity relationship analysis highlighted that certain molecular features, such as the introduction of specific moieties, could significantly enhance antimycobacterial efficacy. This research points to the potential use of this compound derivatives in developing new antituberculosis agents (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

The incorporation of benzenesulfonamide moieties into compounds has been explored for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in various physiological processes. Some derivatives have shown potent inhibition against different CA isoforms, suggesting the potential of such compounds, including this compound, in treating diseases like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).

properties

IUPAC Name

5-fluoro-2-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-14(12)25(22,23)19-11-15-18-5-4-16(20-15)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXBURBJHNMESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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